N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the methoxyphenyl and pyridine-3-carbohydrazide groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole ring, as well as the methoxyphenyl and pyridine-3-carbohydrazide groups. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds structurally related to N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide have been extensively studied for their antimicrobial and antitubercular properties. A study highlighted the synthesis of thiosemicarbazides and their derivatives, showcasing significant antimicrobial activity against a variety of microbes, including Mycobacterium tuberculosis. These findings suggest a promising avenue for the development of new antimicrobial and antitubercular agents (Hirpara et al., 2003).
Anticancer Potential
Research on related compounds also demonstrates potential anticancer activity. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed compounds with significant antidepressant activity. Moreover, certain derivatives exhibited notable nootropic activity, suggesting the potential for further exploration in anticancer research (Thomas et al., 2016).
Corrosion Inhibition
Another avenue of application is in the field of corrosion inhibition. Studies on thiazole-based pyridine derivatives, including structures similar to the compound , have shown their effectiveness as corrosion inhibitors for mild steel. These findings indicate the potential utility of such compounds in protecting metals against corrosion, offering insights into the development of more efficient and environmentally friendly corrosion inhibitors (Chaitra et al., 2016).
Sensing Applications
Additionally, certain derivatives have been explored for their utility as sensors. For instance, a study on a fluorescent sensor based on imidazo[1,2-a]pyridine demonstrated high sensitivity and selectivity towards Al3+ ions, showcasing the potential of such compounds in environmental monitoring and analytical chemistry (Li & Xiao, 2016).
properties
IUPAC Name |
N-[(E)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c18-17-20-10-14(25-17)11-24-15-6-2-1-4-12(15)9-21-22-16(23)13-5-3-7-19-8-13/h1-10H,11H2,(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSXNYYOUGWCON-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide |
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